(3-(Bromomethyl)-4-methoxyphenyl)boronic acid (3-(Bromomethyl)-4-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580342
InChI: InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3
SMILES: B(C1=CC(=C(C=C1)OC)CBr)(O)O
Molecular Formula: C8H10BBrO3
Molecular Weight: 244.88 g/mol

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid

CAS No.:

Cat. No.: VC13580342

Molecular Formula: C8H10BBrO3

Molecular Weight: 244.88 g/mol

* For research use only. Not for human or veterinary use.

(3-(Bromomethyl)-4-methoxyphenyl)boronic acid -

Specification

Molecular Formula C8H10BBrO3
Molecular Weight 244.88 g/mol
IUPAC Name [3-(bromomethyl)-4-methoxyphenyl]boronic acid
Standard InChI InChI=1S/C8H10BBrO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,5H2,1H3
Standard InChI Key BFTNCANTIYIBHR-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)OC)CBr)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)OC)CBr)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₈H₁₀BBrO₃ and a molecular weight of 244.88 g/mol . Its IUPAC name is [3-(bromomethyl)-4-methoxyphenyl]boronic acid, and it is alternatively labeled as 3-bromomethyl-4-methoxyphenylboronic acid or 2304634-72-6 .

Structural Features

The aromatic ring contains three key substituents:

  • A boronic acid group (-B(OH)₂) at the 1-position, enabling Suzuki-Miyaura cross-coupling reactions.

  • A methoxy group (-OCH₃) at the 4-position, which enhances electron density on the ring.

  • A bromomethyl group (-CH₂Br) at the 3-position, providing a site for nucleophilic substitution or radical-mediated transformations .

The SMILES notation (B(C₁=CC(=C(C=C₁)OC)CBr)(O)O) and InChIKey (BFTNCANTIYIBHR-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity .

Table 1: Key Computed Properties

PropertyValue
Topological Polar SA49.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Heavy Atom Count13

Synthesis and Purification

Challenges in Synthesis

  • Steric Hindrance: The proximity of the boronic acid and bromomethyl groups may impede coupling efficiency.

  • Sensitivity to Protodeboronation: Acidic or aqueous conditions can degrade the boronic acid moiety, necessitating anhydrous reaction environments .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates C–C bond formation with aryl halides under palladium catalysis. For instance, coupling with 5-bromo-2-fluorobenzonitrile could yield biaryl structures with applications in liquid crystals or pharmaceutical agents . The bromomethyl group remains inert under standard Suzuki conditions but can be functionalized post-coupling .

Functionalization of the Bromomethyl Group

  • Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .

  • Radical Reactions: Initiation with AIBN enables polymerization or side-chain modifications.

Table 2: Representative Reactions

Reaction TypeReagentsProduct Application
Suzuki CouplingPd(OAc)₂, K₂CO₃Biaryl Drug Candidates
SN2 SubstitutionPiperidine, DMFAmine-Functionalized Derivatives
Free-Radical AdditionAIBN, ThiolsThioether Polymers

Physicochemical Properties and Stability

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.6–7.8 (m, Ar-H), 4.7 (s, CH₂Br), 3.9 (s, OCH₃).

  • ¹¹B NMR: δ ~30 ppm, characteristic of tricoordinate boronic acids .

Future Directions and Research Gaps

Despite its synthetic utility, limited studies explore:

  • Catalytic Asymmetric Reactions: Leveraging chiral ligands for enantioselective couplings.

  • Biological Activity: Screening for antimicrobial or anticancer properties akin to related boronic acids .

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